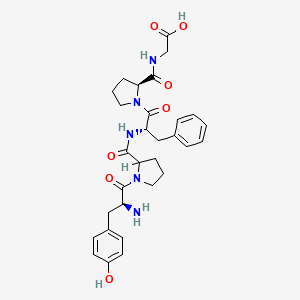

beta-Casomorphin 5

Description

Properties

CAS No. |

72122-63-5 |

|---|---|

Molecular Formula |

C30H37N5O7 |

Molecular Weight |

579.6 g/mol |

IUPAC Name |

2-[[(2S)-1-[(2S)-2-[[1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]acetic acid |

InChI |

InChI=1S/C30H37N5O7/c31-22(16-20-10-12-21(36)13-11-20)29(41)34-14-5-9-25(34)28(40)33-23(17-19-6-2-1-3-7-19)30(42)35-15-4-8-24(35)27(39)32-18-26(37)38/h1-3,6-7,10-13,22-25,36H,4-5,8-9,14-18,31H2,(H,32,39)(H,33,40)(H,37,38)/t22-,23-,24-,25?/m0/s1 |

InChI Key |

PKKIDZFGRQACGB-UKXRBIRESA-N |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N4CCC[C@H]4C(=O)NCC(=O)O |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N4CCCC4C(=O)NCC(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

sequence |

YPFPG |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

(D-Tyr(1))CM-5 4-Pro-casomorphin beta-casomorphin 5 beta-casomorphin 5 monohydrochloride beta-casomorphin 5, (D-Pro(2,4)HCl)-isomer beta-casomorphin 5, D-Pro(2,4)-isomer beta-casomorphin 5, D-Pro(4)-isomer casomorphin, Pro(4)- D-Pro(4)-casomorphin deprolorphin L-Pro(4)-casomorphin Tyr-Pro-Phe-Pro-Gly tyrosyl-prolyl-phenylalanyl-prolylglycine |

Origin of Product |

United States |

Origin and Biogenesis of Tyr Pro Phe Pro Gly

The biogenesis of Tyr-Pro-Phe-Pro-Gly is a process of targeted proteolysis, where larger proteins are cleaved into smaller peptide fragments. This occurs in biological systems, such as the mammalian digestive tract, and can also take place during certain food processing methods.

Derivation from Milk Proteins, particularly β-Casein

Tyr-Pro-Phe-Pro-Gly is a known peptide sequence that originates from milk proteins. A significant source of this pentapeptide sequence is beta-casein, one of the principal proteins found in mammalian milk. fishersci.ptebi.ac.ukuwm.edu.pl The sequence Tyr-Pro-Phe-Pro-Gly constitutes residues 60-64 of bovine beta-casein. fishersci.ptebi.ac.ukuwm.edu.pl It is also found as the N-terminal sequence of the well-characterized opioid peptide beta-casomorphin-7 (BCM-7), which has the sequence Tyr-Pro-Phe-Pro-Gly-Pro-Ile. fishersci.ptebi.ac.ukuwm.edu.plebi.ac.ukresearchgate.net While BCM-7 is a heptapeptide (B1575542), the YPFPG sequence forms its core N-terminal region.

Mechanisms of Formation in Biological Systems and During Food Processing

The formation of peptides containing the Tyr-Pro-Phe-Pro-Gly sequence occurs through the hydrolysis of precursor proteins, predominantly beta-casein. In biological systems, this hydrolysis is a key part of the digestive process. Enzymes within the gastrointestinal tract break down dietary proteins into smaller peptides and amino acids for absorption. ethz.ch The specific peptide fragments released depend on the type and specificity of the proteases involved and the structure of the precursor protein.

During food processing, particularly in the production of fermented milk products like cheese and yogurt, microbial enzymes and residual animal rennet can also contribute to the breakdown of milk proteins. This enzymatic activity can lead to the generation and accumulation of various peptides, including those containing the YPFPG sequence.

Enzymatic Processing and Release Mechanisms

The release of Tyr-Pro-Phe-Pro-Gly, either as a standalone pentapeptide or as part of a larger peptide like BCM-7, is mediated by the action of various proteolytic enzymes.

Roles of Specific Proteases in Peptide Generation (e.g., Pepsin, Trypsin, Proteinase K)

Several proteases play a role in the initial breakdown of milk proteins, leading to the generation of peptide fragments that may contain the Tyr-Pro-Phe-Pro-Gly sequence.

Pepsin: This aspartic protease is a primary enzyme in gastric digestion. ethz.ch Pepsin preferentially cleaves peptide bonds involving aromatic amino acids like phenylalanine, tyrosine, and tryptophan, and leucine (B10760876). metabolomicsworkbench.org Given the presence of tyrosine and phenylalanine in the YPFPG sequence, pepsin digestion of beta-casein can contribute to the release of peptides containing this sequence. ebi.ac.uk

Trypsin: This serine protease, active in the small intestine, specifically cleaves peptide bonds at the carboxyl side of lysine (B10760008) and arginine residues. nih.gov While trypsin's primary specificity is not directly within the YPFPG sequence, its action on beta-casein at lysine or arginine residues flanking a region containing YPFPG can release larger peptide fragments that encompass this sequence, such as BCM-7. ebi.ac.ukciteab.com

Proteinase K: This is a broad-spectrum serine protease with wide cleavage specificity, showing a preference for cleaving peptide bonds adjacent to aromatic, aliphatic, and hydrophobic amino acid residues. nih.govchemspider.com Digestion of milk proteins with Proteinase K has been shown to generate various peptides, including those derived from beta-casein that may contain the YPFPG sequence or be precursors to it. chemspider.com

These proteases, acting individually or in combination, contribute to the complex mixture of peptides released from milk proteins during digestion or processing.

Contribution of Dipeptidyl Peptidases (e.g., Dipeptidyl Peptidase IV, X-prolyl-dipeptidyl Aminopeptidase)

Dipeptidyl peptidases are a class of enzymes that cleave dipeptides from the N-terminus of polypeptide chains. These enzymes are particularly relevant to peptides containing proline residues.

Dipeptidyl Peptidase IV (DPP IV): Also known as CD26 (EC 3.4.14.5), DPP IV is a serine exopeptidase that preferentially cleaves Xaa-Pro or Xaa-Ala dipeptides from the N-terminus of peptides and proteins. metabolomicsworkbench.orgchemrxiv.org Peptides containing proline at the second position are particularly susceptible to DPP IV cleavage. wikipedia.orgexpasy.org While BCM-7 (Tyr-Pro-Phe-Pro-Gly-Pro-Ile) contains proline at positions 2, 4, and 6, DPP IV can cleave at the Tyr¹-Pro² bond and the Phe³-Pro⁴ bond, potentially leading to the release or further degradation of peptides containing the YPFPG sequence. expasy.org Hydrolysis of BCM-7 by DPP IV can yield fragments such as Tyr-Pro and Phe-Pro-Gly-Pro-Ile, and further cleavage can occur. uwm.edu.pl

Xaa-Pro dipeptidyl-peptidase (PepX): This enzyme (EC 3.4.14.11) is another dipeptidyl peptidase that hydrolyzes Xaa-Pro bonds to release N-terminal dipeptides. cenmed.comfishersci.canih.gov It has been shown to sequentially release Tyr-Pro, Phe-Pro, and Gly-Pro from substrates like BCM-7 (Tyr-Pro-Phe-Pro-Gly-Pro-Ile). cenmed.comfishersci.ca This enzymatic activity can directly contribute to the formation of the Tyr-Pro-Phe-Pro-Gly pentapeptide from BCM-7 by cleaving the Gly-Pro bond, or further degrade YPFPG by cleaving the N-terminal Xaa-Pro bonds.

The combined actions of endopeptidases (like pepsin, trypsin, and proteinase K) and exopeptidases (like DPP IV and PepX) determine the final profile of peptides, including the potential presence and concentration of Tyr-Pro-Phe-Pro-Gly, generated from the breakdown of milk proteins.

Table 1: Key Enzymes and Their Cleavage Specificities Relevant to YPFPG Formation

| Enzyme | EC Number | Class | Preferred Cleavage Sites (P1-P1') | Relevance to YPFPG |

| Pepsin | EC 3.4.23.1 | Aspartic Protease | Hydrophobic amino acids (Phe, Tyr, Trp, Leu) metabolomicsworkbench.org | Contributes to initial breakdown of beta-casein, potentially releasing YPFPG-containing fragments. ebi.ac.uk |

| Trypsin | EC 3.4.21.4 | Serine Protease | Lys, Arg nih.gov | Releases peptide fragments containing YPFPG from beta-casein by cleaving at flanking sites. ebi.ac.ukciteab.com |

| Proteinase K | EC 3.4.21.64 | Serine Protease | Aromatic, aliphatic, hydrophobic residues nih.govchemspider.com | Broad specificity contributes to the generation of various peptides from milk proteins, including YPFPG precursors. chemspider.com |

| Dipeptidyl Peptidase IV (DPP IV) | EC 3.4.14.5 | Serine Exopeptidase | Xaa-Pro or Xaa-Ala at N-terminus metabolomicsworkbench.orgchemrxiv.org | Can cleave Tyr-Pro and Phe-Pro bonds in BCM-7, affecting YPFPG presence and further degradation. uwm.edu.plexpasy.org |

| Xaa-Pro dipeptidyl-peptidase | EC 3.4.14.11 | Serine Peptidase | Xaa-Pro bonds at N-terminus cenmed.comfishersci.canih.gov | Can sequentially release Tyr-Pro, Phe-Pro, and Gly-Pro from BCM-7, potentially forming or degrading YPFPG. cenmed.comfishersci.ca |

Table 2: Origin of Tyr-Pro-Phe-Pro-Gly Sequence

| Source Protein | Organism | Sequence Containing YPFPG | Position in Precursor Protein |

| Beta-casein | Bovine | Tyr-Pro-Phe-Pro-Gly-Pro-Ile (BCM-7) fishersci.ptebi.ac.ukuwm.edu.pl | 60-64 (of BCM-7, which is 60-66 of beta-casein) fishersci.ptebi.ac.ukuwm.edu.pl |

Structural Elucidation and Conformational Analysis of Tyr Pro Phe Pro Gly

Primary Amino Acid Sequence Determination

The primary structure of a peptide is its linear sequence of amino acids. For Tyr-Pro-Phe-Pro-Gly, the sequence is explicitly given by its name: Tyrosine-Proline-Phenylalanine-Proline-Glycine. This sequence is read from the N-terminus (amino-terminal) to the C-terminus (carboxyl-terminal). msu.eduwipo.int

Techniques for primary structure determination of peptides and proteins historically include methods like Edman degradation and selective enzymatic or chemical hydrolysis followed by analysis of the resulting fragments. msu.edunih.govpressbooks.pub For example, proteases like trypsin or chymotrypsin (B1334515) cleave peptide bonds at specific amino acid residues. pressbooks.pub Cyanogen bromide is a chemical reagent that cleaves at methionine residues. pressbooks.pub Analysis of the resulting peptide fragments, often by mass spectrometry, helps in piecing together the original sequence. pressbooks.pubslu.se

For Tyr-Pro-Phe-Pro-Gly, being a relatively short pentapeptide, its sequence can be directly determined or confirmed by modern methods such as tandem mass spectrometry. pressbooks.pub The defined sequence is Tyr-Pro-Phe-Pro-Gly. chemrxiv.orgnih.govresearchgate.net

Advanced Spectroscopic Characterization

Spectroscopic methods provide detailed information about the structure and conformation of peptides in solution or solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the three-dimensional structure and dynamics of peptides in solution. chemrxiv.org It provides information on the local environment of individual atoms based on their chemical shifts and coupling patterns. chemrxiv.org

Proton Nuclear Magnetic Resonance (¹H-NMR)

¹H-NMR spectroscopy is widely used to study peptide conformation. chemrxiv.orgresearchgate.netnih.govresearchgate.net The chemical shifts of amide protons (NH) are particularly sensitive to hydrogen bonding and the local environment, providing insights into secondary structures like beta-turns. chemrxiv.org Vicinal coupling constants (³JHNα) also offer information about the backbone dihedral angles. chemrxiv.orgnih.gov

While specific ¹H-NMR data for Tyr-Pro-Phe-Pro-Gly in isolation were not extensively detailed in the search results, studies on β-casomorphin-7 (Tyr-Pro-Phe-Pro-Gly-Pro-Ile), which contains the Tyr-Pro-Phe-Pro-Gly sequence, have shown the utility of ¹H-NMR in observing cis-trans isomerism around Pro residues and pH-induced conformational changes. researchgate.net

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)

¹³C-NMR spectroscopy complements ¹H-NMR by providing information about the carbon backbone of the peptide. researchgate.netnovoprolabs.comresearchgate.netillinois.eduresearchgate.net Carbon chemical shifts are also sensitive to the local electronic environment and conformation. illinois.edu Specifically, the chemical shifts of the alpha and beta carbons of amino acid residues can provide information about dihedral angles and the presence of different conformers. nih.govillinois.edu

For peptides with proline, ¹³C-NMR is particularly useful in distinguishing between cis and trans isomers of X-Pro peptide bonds, as the chemical shifts of the proline beta and gamma carbons are distinctly different in these configurations. nih.gov

Studies on related peptides have utilized ¹³C-NMR to analyze conformational preferences and cis/trans isomerization. nih.govresearchgate.net For instance, investigations on the tetrapeptide Pro-D-Phe-Pro-Gly used ¹³C-NMR to determine pyrrolidine (B122466) ring conformations of the proline residues and support the presence of a type II' beta-turn in the trans isomer. nih.gov

Dissolution-Dynamic Nuclear Polarization (d-DNP) NMR for Labeling Strategy

Dissolution-Dynamic Nuclear Polarization (d-DNP) NMR is an advanced technique that significantly enhances the sensitivity of NMR detection. chemrxiv.orgnih.govchemrxiv.orgresearchgate.net This is particularly useful for studying molecules at low concentrations or for in vivo applications. chemrxiv.orgchemrxiv.orgresearchgate.net However, the hyperpolarized state achieved in d-DNP decays over time, governed by the spin-lattice relaxation time (T₁). chemrxiv.orgnih.govresearchgate.netchemrxiv.orgresearchgate.net For in vivo studies, a sufficiently long T₁ is crucial. chemrxiv.orgresearchgate.netchemrxiv.orgresearchgate.net

Recent research has explored strategies to achieve long T₁ values in peptides for d-DNP NMR, particularly focusing on stable isotope labeling. chemrxiv.orgnih.govresearchgate.netchemrxiv.orgresearchgate.net One such strategy involves labeling the C-terminal glycine (B1666218) residue with ¹³C and deuterium (B1214612) ([1-¹³C]Gly-d₂). chemrxiv.orgnih.govresearchgate.netchemrxiv.orgresearchgate.net This labeling strategy has been successfully applied to β-casomorphin-5 (Tyr-Pro-Phe-Pro-Gly). chemrxiv.orgnih.govresearchgate.net

Studies have shown that the C-terminal [1-¹³C]Gly-d₂ residue in Tyr-Pro-Phe-Pro-[1-¹³C]Gly-d₂ exhibits a sufficiently long T₁ for biological applications, even in a pentapeptide with a molecular weight exceeding 500 Da. chemrxiv.orgnih.govresearchgate.netresearchgate.net For example, a T₁ value of 20 ± 1 s was reported for the C-terminal [1-¹³C]Gly-d₂ in Tyr-Pro-Phe-Pro-[1-¹³C]Gly-d₂ at 9.4 T and 37°C in D₂O. chemrxiv.orgresearchgate.net This long T₁ allows for the direct detection of metabolic conversions of hyperpolarized peptides in vivo. chemrxiv.orgnih.govresearchgate.netresearchgate.net

Table 1: ¹³C T₁ Relaxation Data for Labeled β-Casomorphin-5

| Compound | Labeled Position | Field Strength (T) | Solvent | Temperature (°C) | T₁ (s) | Citation |

| Tyr-Pro-Phe-Pro-[1-¹³C]Gly-d₂ (BCM-5) | C-terminal [1-¹³C]Gly-d₂ | 3 | H₂O | Not specified | 24 ± 4 | chemrxiv.orgresearchgate.net |

| Tyr-Pro-Phe-Pro-[1-¹³C]Gly-d₂ (BCM-5) | C-terminal [1-¹³C]Gly-d₂ | 9.4 | D₂O | 37 | 20 ± 1 | chemrxiv.orgresearchgate.net |

These findings highlight the potential of using ¹³C-labeled Tyr-Pro-Phe-Pro-Gly as a probe for in vivo studies using d-DNP NMR. chemrxiv.orgnih.govresearchgate.netresearchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable technique for studying the vibrational modes of peptide bonds, providing information about the peptide backbone conformation and hydrogen bonding. researchgate.netresearchgate.netnih.govcapes.gov.brvu.edu.au The amide I band (primarily C=O stretching vibrations) and amide II band (primarily N-H bending and C-N stretching vibrations) are particularly sensitive to secondary structure elements like alpha-helices, beta-sheets, and beta-turns. nih.govcapes.gov.brvu.edu.au

Studies on peptides containing the Pro-Gly sequence have demonstrated that FTIR spectroscopy can detect the presence of beta-turns. nih.govcapes.gov.br A beta-turn band in the amide I region is typically observed between 1633 and 1639 cm⁻¹ in certain solvents for peptides containing the (Pro-Gly) motif. nih.gov This band is associated with the acceptor C=O group involved in an intramolecular hydrogen bond characteristic of beta-turns. nih.gov

Table 2: Representative FTIR Amide I Band Frequencies for Peptide Secondary Structures

| Secondary Structure Element | Amide I Frequency Range (cm⁻¹) | Citation |

| Beta-turns (Pro-Gly motif) | 1633 - 1639 | nih.gov |

| General Beta-turns | Near or below 1640 | nih.gov |

FTIR spectroscopy, therefore, serves as a complementary technique to NMR for characterizing the conformational features of Tyr-Pro-Phe-Pro-Gly, particularly in identifying the presence of beta-turns involving the Pro-Gly sequence. researchgate.netnih.govcapes.gov.br

Other Spectroscopic Methods in Related Peptide Studies (e.g., UV-VIS, Fluorescence, Raman Scattering)

While specific data for Tyr-Pro-Phe-Pro-Gly using these methods were not extensively found, the techniques themselves are broadly applied in related peptide research to gain insights into structure and dynamics.

UV-Visible (UV-Vis) spectroscopy is commonly used for peptides, primarily to determine concentration due to the absorbance of aromatic amino acids like tyrosine and phenylalanine present in Tyr-Pro-Phe-Pro-Gly. thermofisher.comspringernature.comresearchgate.netcerealsgrains.org High-resolution UV spectra can also provide information on peptide secondary and tertiary structure and association behavior. springernature.comresearchgate.net UV-Vis analysis probes electronic transitions within a molecule, with the most prevalent spectral features in peptides related to aromatic rings. thermofisher.com Challenges can arise from overlapping absorption features from different aromatic amino acids, but derivative spectroscopy can help resolve these issues and monitor small spectral shifts that indicate interactions with aromatic amino acids and the local environment. thermofisher.com

Fluorescence spectroscopy is another effective method for studying the conformation of peptide molecules and investigating their real-time structure and dynamics in solution. mtoz-biolabs.comcapes.gov.br It can provide details on structural changes, the binding of molecules, the location of residues like tryptophan (although not present in Tyr-Pro-Phe-Pro-Gly, tyrosine can also exhibit fluorescence), and the migration rate of fluorescent groups through polarization and anisotropy. mtoz-biolabs.com Fluorescence is sensitive to the local environment of fluorophores, making it useful for studying peptide-membrane interactions, aggregation states, and effects on membrane order. researchgate.netnih.gov

Raman spectroscopy is an invaluable tool in structural biology and cell biophysics, used to study the vibrational properties and conformational changes of peptide backbones. researchgate.netmdpi.comarxiv.org It can provide information on local hydrogen bonding interactions and other structural properties. researchgate.net Raman spectra of peptides are often dominated by intense bands from the aromatic ring vibrations of phenylalanine and tyrosine, whose positions and intensities can be sensitive to the hydrophobicity and pH of the environment. researchgate.net UV resonance Raman spectroscopy, in particular, is powerful for monitoring peptide secondary structure and determining Ramachandran Ψ angle distributions for peptide bonds. nih.gov

Conformational Dynamics and Isomerism

The conformational flexibility of peptide chains is primarily limited by the rigid nature of the amide (peptide) bond, which has significant double bond character. msu.edu However, rotations can occur around the bonds leading to the alpha-carbon atoms. msu.edu

Cis-Trans Isomerism of Proline-Containing Peptide Bonds (e.g., Tyr¹-Pro², Phe³-Pro⁴)

Proline is unique among amino acids due to the covalent bond between its backbone nitrogen and side chain, forming a five-membered ring. nsf.govfrontiersin.orgnih.gov This cyclic structure allows the peptide bond preceding proline (Xaa-Pro) to readily sample both cis and trans conformations, unlike other amino acids where the trans conformation is strongly preferred due to less steric crowding. nsf.govfrontiersin.orgnih.gov The energy difference between the trans and cis conformations around a peptidyl-prolyl bond is significantly smaller than that for two linear residues. nih.gov

The cis-trans isomerization of Xaa-Pro peptide bonds is a key mechanism in protein folding and can lead to different selectivities for enzyme hydrolysis and interactions with receptors. vu.edu.au Trans isomers are generally hydrolyzed more selectively by enzymes than cis isomers. vu.edu.au Studies indicate that in peptides like beta-casomorphin-5 (B12063266), trans isomers are more favorable. vu.edu.au The presence of an aromatic amino acid, such as phenylalanine, N-terminal to a proline can enhance the likelihood of a cis conformation. nih.gov

Beta-Turn Formation and Preferred Conformational States

Beta-turns are common structural motifs in peptides and proteins that cause a reversal in the direction of the polypeptide chain. acs.orgwikipedia.org They typically involve four amino acid residues (i to i+3) and are often stabilized by an intra-main-chain hydrogen bond between the CO of residue i and the NH of residue i+3. acs.orgwikipedia.org Beta-turns play important roles in stabilizing tertiary structure, initiating folding, and facilitating intermolecular recognition. acs.org

Specific amino acid sequences have a high propensity for promoting beta-turn formation. pnas.org Proline is known to frequently occur at positions that favor turns. vu.edu.auwikipedia.org Proline-aromatic sequences have been associated with specific conformational poses, including type I and type VI beta-turns. nsf.gov The Pro-Gly sequence is also known to be a beta-turn motif. nih.govcapes.gov.br Beta-turns are categorized based on the φ and ψ dihedral angles of the i+1 and i+2 residues, with common types including I, II, I', and II'. wikipedia.orgpnas.org

Theoretical conformational analysis of beta-casomorphin-5 (Tyr-Pro-Phe-Pro-Gly) suggests its conformational properties can be represented by a large number of structures with twelve different backbone forms, indicating significant flexibility and the potential for various turn formations. nih.govvu.edu.au

Influence of Environmental Factors on Peptide Conformation (e.g., pH-induced changes)

The conformational coiling of peptide chains is influenced by various factors, including pH, temperature, and inorganic ion concentration. msu.edu Environmental conditions can affect the structural states of peptides in solution.

pH is a predominant factor influencing the structural conformation of peptides, as enzymes often have optimal activity at defined pH values. vu.edu.au Changes in pH can significantly affect the conformational orientation of peptides. vu.edu.au For instance, studies on beta-casomorphin-7 showed structural differences under modified pH conditions (pH 2.3 and pH 7.0), which were attributed to the cis-trans isomerism of the Xaa-Pro bond. vu.edu.au This indicates that the accessibility of peptide bonds for cleavage can be pH-dependent. vu.edu.au

Hydrogen bonding and interactions with charged side chains of residues can also influence the rigidity and conformation of peptide bonds. usu.edu

Data Table:

| Spectroscopic Method | Information Provided on Peptide Conformation | Relevant Amino Acids in Tyr-Pro-Phe-Pro-Gly |

| UV-Vis | Electronic transitions, structural changes, interactions with aromatic side chains | Tyrosine, Phenylalanine |

| Fluorescence | Local environment, dynamics, aggregation (if applicable) | Tyrosine (potential fluorescence) |

| Raman Scattering | Vibrational modes, conformational changes, hydrogen bonding, aromatic ring vibrations | Tyrosine, Phenylalanine, Peptide backbone |

| CD | Secondary structure content (e.g., alpha-helix, beta-sheet, turns) | Peptide backbone, Aromatic side chains (near-UV) cerealsgrains.orgnih.gov |

| NMR | Detailed structural and dynamic information, including dihedral angles and isomer populations | All residues, particularly Proline for cis/trans isomerism |

Enzymatic Degradation Pathways and Metabolic Fate

Identification of Degrading Enzymes and Their Specificity

The enzymatic degradation of Tyr-pro-phe-pro-gly primarily involves peptidases that can cleave peptide bonds, particularly those involving proline residues.

Aminopeptidases (e.g., Aminopeptidase (B13392206) M, Aminopeptidase P)

Aminopeptidases act on the N-terminus of peptides, cleaving off single amino acids or dipeptides. Aminopeptidase M has been shown to release N-terminal dipeptides, such as Tyr-Pro, from peptide sequences where a hydrophobic residue is followed by a proline residue at the N-terminus. scielo.org.mx Aminopeptidase P (Xaa-Pro aminopeptidase, EC 3.4.11.9) is a metalloprotease specifically capable of cleaving the N-terminal amino acid when the second residue is proline. researchgate.net This specificity is particularly relevant for peptides like Tyr-pro-phe-pro-gly, which has proline at the second position. researchgate.net While some aminopeptidases are hindered by the presence of proline at the second position, Aminopeptidase P is adapted to overcome this restriction. researchgate.net

Carboxypeptidases (e.g., Carboxypeptidase Y and A)

Carboxypeptidases cleave amino acids from the C-terminus of peptides. Carboxypeptidase Y (a serine peptidase) and proteinase A (an acid endopeptidase) are examples of enzymes with carboxypeptidase activity that can be involved in peptide degradation. scielo.org.mx While general carboxypeptidases like Carboxypeptidase A typically cleave C-terminal residues, their activity can be influenced by the adjacent amino acids. For instance, the presence of a C-terminal proline can affect carboxypeptidase activity.

Dipeptidyl Peptidases (e.g., Dipeptidyl Peptidase IV)

Dipeptidyl peptidase IV (DPP-IV, EC 3.4.14.5) is a serine exopeptidase that preferably cleaves Xaa-Pro or Xaa-Ala dipeptides from the N-terminus of peptides. chemrxiv.orgd-nb.infomdpi.com This enzyme plays a significant role in the degradation of peptides containing proline at the second position, including β-casomorphin-5 (Tyr-Pro-Phe-Pro-Gly). chemrxiv.orgnih.govnih.govnih.gov DPP-IV recognizes the second proline residue and catalyzes the cleavage of the amide bond following it. chemrxiv.org Studies have shown that Tyr-pro-phe-pro-gly is rapidly degraded by DPP-IV, with the degradation starting from the N-terminus and releasing dipeptides. nih.gov An X-prolyl-dipeptidyl aminopeptidase from Lactobacillus gasseri has also been shown to hydrolyze β-casomorphin-7 (Tyr-Pro-Phe-Pro-Gly-Pro-Ile) into X-proline fragments from the N-terminus, indicating a similar mechanism of action to DPP-IV. jst.go.jpjst.go.jp

Characterization of Enzymatic Cleavage Sites and Hydrolysis Products

The primary cleavage site for DPP-IV acting on Tyr-pro-phe-pro-gly is the peptide bond between the second proline and the third phenylalanine residue. chemrxiv.org This cleavage releases the dipeptide Tyr-Pro and the tripeptide Phe-Pro-Gly. chemrxiv.org

Studies on the degradation of β-casomorphin-7 (Tyr-Pro-Phe-Pro-Gly-Pro-Ile) by an X-prolyl-dipeptidyl aminopeptidase from Lactobacillus gasseri have provided insights into potential cleavage sites within the Tyr-Pro-Phe-Pro-Gly sequence. This enzyme was found to hydrolyze BCM-7 into X-proline fragments from the N-terminus. jst.go.jpjst.go.jp While the specific degradation products of Tyr-pro-phe-pro-gly were not explicitly detailed in all studies, the mechanism of DPP-IV suggests the release of Tyr-Pro and Phe-Pro-Gly. chemrxiv.org Further degradation of Phe-Pro-Gly could occur through the action of other peptidases, potentially releasing Phe-Pro and Gly, or further breakdown into individual amino acids. jst.go.jp Free amino acids like tyrosine and phenylalanine have been detected among the degradation products of longer casomorphins, suggesting further processing of the initial cleavage products. jst.go.jpjst.go.jp

Table 1: Proposed Enzymatic Cleavage of Tyr-Pro-Phe-Pro-Gly by DPP-IV

| Enzyme | Substrate | Cleavage Site | Products |

| DPP-IV | Tyr-Pro-Phe-Pro-Gly | Pro2-Phe3 | Tyr-Pro, Phe-Pro-Gly |

Analysis of Peptide Resistance to Proteolytic Degradation in Specific Biological Milieus

Peptides containing proline residues, particularly at the second position, are known to be relatively resistant to degradation by many common peptidases. nih.govjst.go.jp This is because proline introduces conformational constraints in the peptide chain, making the peptide bonds adjacent to proline less accessible to enzymatic hydrolysis. jst.go.jpresearchgate.net Despite this inherent resistance, Tyr-pro-phe-pro-gly and related casomorphins are degraded in biological fluids such as plasma. nih.gov The rapid degradation of Tyr-pro-phe-pro-gly by DPP-IV highlights the importance of specific proline-cleaving enzymes in its metabolism. nih.gov The stability of peptides in biological milieus is influenced by the specific array of peptidases present and their activity levels. ethz.chgoogle.com For instance, β-casomorphins, despite their resistance to some enzymes, are rapidly degraded in bovine or rat plasma. nih.gov

Implications of Degradation on Bioactivity and Biological Half-Life

The enzymatic degradation of Tyr-pro-phe-pro-gly has direct implications for its bioactivity and biological half-life. As Tyr-pro-phe-pro-gly is a fragment of β-casomorphin-5, which is known to be a μ-opioid receptor agonist, its biological activity is linked to its intact structure. chemrxiv.org Cleavage of the peptide by peptidases, particularly the initial cleavage by DPP-IV, leads to the formation of smaller peptide fragments (Tyr-Pro and Phe-Pro-Gly) which may have reduced or altered biological activity compared to the parent pentapeptide. chemrxiv.org The rapid degradation by enzymes like DPP-IV contributes to a short biological half-life for Tyr-pro-phe-pro-gly in environments where these enzymes are active. nih.gov A short half-life means the peptide is quickly broken down, limiting its duration of action. Conversely, modifications to peptide sequences, such as the incorporation of D-amino acids or cyclization, can enhance resistance to enzymatic degradation and prolong the biological half-life, thereby potentially increasing or extending their bioactivity. nih.govnih.gov

Table 2: Factors Influencing Peptide Degradation and Half-Life

| Factor | Influence on Degradation/Half-Life |

| Presence of Proline Residues | Increased resistance to some peptidases |

| Presence of Specific Peptidases (e.g., DPP-IV) | Increased degradation rate |

| Biological Milieu | Varies depending on enzyme profile |

| Peptide Modifications (e.g., D-amino acids, cyclization) | Can increase resistance and half-life |

Receptor Interactions and Molecular Mechanisms

Opioid Receptor Binding and Selectivity

Mu-Opioid Receptor (MOR) Agonism and Binding Affinity (e.g., Ki, IC50 values)

β-casomorphin-7, which contains the Tyr-Pro-Phe-Pro-Gly sequence, is recognized as a μ-opioid receptor agonist. mdpi.commdpi.com Studies on related peptides like morphiceptin (B1676752) (Tyr-Pro-Phe-Pro-NH2) have shown selective and high-affinity binding to the μ-opioid receptor. scielo.org.mxnih.govwikipedia.org For instance, morphiceptin has been reported to have a Ki value of 0.29 ± 0.04 nM at the MOR. nih.gov Bovine β-casomorphin-7 also exhibits affinity for the MOR, with reported Ki values in the range of 10–80 nM. scielo.org.mxresearchgate.net Tyr-Pro-Phe-Pro-Gly, isolated from β-casomorphin-7, has shown higher opioid activity than the parent heptapeptide (B1575542), suggesting a potentially significant interaction with opioid receptors, likely the MOR based on the activity profile of related casomorphins. researchgate.net The presence of Tyr1 and Pro2 residues is considered a significant feature for μ-selective agonists among atypical opioid peptides like endomorphins and casomorphins. scielo.org.mxmdpi.com

While direct quantitative binding affinity data (Ki, IC50) specifically for Tyr-Pro-Phe-Pro-Gly at the MOR is not extensively available in the provided search results, its derivation from and higher activity compared to β-casomorphin-7, coupled with the known MOR affinity of related peptides like morphiceptin and β-casomorphin-7, strongly suggest that Tyr-Pro-Phe-Pro-Gly acts as a MOR agonist with notable binding affinity.

Interactions with Delta (δ) and Kappa (κ) Opioid Receptors

Peptides related to Tyr-Pro-Phe-Pro-Gly, such as β-casomorphin-7 and morphiceptin, generally exhibit significantly lower affinity for the delta (δ) and kappa (κ) opioid receptors compared to the mu-opioid receptor. scielo.org.mxnih.govresearchgate.netwikipedia.org Morphiceptin, for example, shows over 1,000 times selectivity for μ- over δ-opioid receptors. wikipedia.org Its affinity at the DOR was reported as 25 ± 1.5 nM, considerably lower than its MOR affinity. nih.gov Similarly, β-casomorphin-5 (Tyr-Pro-Phe-Pro), a related tetrapeptide, has a very low affinity to delta receptors (Ki ≥ 10 µM). pan.olsztyn.pl While specific data for Tyr-Pro-Phe-Pro-Gly's interaction with DOR and KOR is limited in the search results, the pattern observed for related casomorphin-derived peptides suggests that its primary opioid receptor interaction is likely with the MOR, with substantially lower affinity for DOR and KOR.

Mechanisms of G-Protein Coupled Receptor (GPCR) Activation

Opioid receptors, including the MOR, DOR, and KOR, are members of the G protein-coupled receptor superfamily. unict.itnih.gov GPCR activation involves ligand binding to the extracellular side of the receptor, which induces conformational changes transmitted to the intracellular side. nih.gov This leads to the recruitment and activation of intracellular G proteins, typically Gi/o proteins in the case of opioid receptors. unict.itgoogle.com The activation of the G protein involves the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gα-GTP complex from the Gβγ subunits. google.com Both the Gα-GTP and Gβγ subunits can then modulate downstream signaling pathways. google.com A hallmark of GPCR activation is the outward movement of the cytoplasmic end of transmembrane domain 6 (TM6), which creates an intracellular cavity for Gα subunit binding. nih.gov The Pro-Gly sequence within peptides is often associated with a turn structure, specifically a Type II β-turn, which can be important for the peptide's conformation and interaction with receptors. mdpi.com This structural feature in Tyr-Pro-Phe-Pro-Gly could play a role in its ability to induce the necessary conformational changes in the MOR for G protein coupling and activation.

Bitter Taste Receptor (TAS2R) Activation Profiles

Beyond opioid receptors, Tyr-Pro-Phe-Pro-Gly is also recognized for its interaction with bitter taste receptors (TAS2Rs). Peptides, including those derived from food proteins, are known to elicit bitter taste sensations through activation of TAS2Rs. acs.orgnih.govresearchgate.net

Activation of Specific TAS2R Subtypes (e.g., TAS2R1, TAS2R39)

Research has shown that peptides containing the Tyr-Pro-Phe-Pro-Gly sequence can activate specific bitter taste receptor subtypes. For instance, two key bitter peptides isolated from Gouda cheese, which contain the Tyr-Pro-Phe-Pro-Gly sequence as part of their longer structure (Tyr-Pro-Phe-Pro-Gly-Pro-Ile-His-Asn-Ser and Leu-Val-Tyr-Pro-Phe-Pro-Gly-Pro-Ile-His-Asn), have been demonstrated to activate TAS2R1 and TAS2R39. acs.orgnih.govresearchgate.netresearchgate.netumanitoba.caacs.org This indicates that the Tyr-Pro-Phe-Pro-Gly motif within a peptide sequence can contribute to the activation of these specific bitter taste receptor subtypes.

Complex Activation Patterns by Peptides on TAS2Rs

The interaction of peptides with TAS2Rs is characterized by complex activation patterns. acs.orgnih.govresearchgate.net Unlike some bitter compounds that may activate a single or limited number of TAS2R subtypes, peptides can activate multiple TAS2Rs. acs.orgnih.govresearchgate.net The bitterness of amino acids and peptides is not mediated by specifically tuned TAS2Rs but rather by an unexpectedly complex pattern of sensitive TAS2Rs. acs.orgnih.govresearchgate.net This complexity suggests that different structural features within peptides, potentially including the Tyr-Pro-Phe-Pro-Gly sequence and the surrounding amino acids, contribute to their diverse recognition by the repertoire of TAS2Rs. The irregular coiled structure and flexibility of peptides, in contrast to more ordered structures, might contribute to their ability to interact with different biomolecules, including activating various bitter taste receptors. mdpi.com

Interactions with Membrane Transport Proteins and Channels (e.g., brush-border receptor for amino acid uptake)

Research suggests that beta-casomorphins, including Tyr-pro-phe-pro-gly (BCM5), may interact with brush-border receptors in the intestinal epithelium, influencing amino acid uptake nih.gov. Studies using everted sacs of rat jejunum have shown that BCM5 can alter the accumulation of L-leucine nih.gov. Specifically, BCM5 was observed to increase leucine (B10760876) accumulation when coincubated with the amino acid nih.gov. This effect was not seen with a space marker like [14C]inulin, suggesting a specific interaction affecting amino acid transport rather than general membrane permeability nih.gov.

While Tyr-pro-phe-pro-gly itself is a pentapeptide, studies on related peptides provide insight into potential transport mechanisms. For instance, research on renal brush border membrane vesicles investigated the uptake of iodinated tyrosine-containing peptides, including Tyr-Pro-Phe-Pro nih.gov. This tetrapeptide (lacking the terminal Gly of Tyr-pro-phe-pro-gly) did not show active transport and was not stimulated by a H+ gradient or membrane potential, nor did competition experiments suggest uptake via the peptide transporter nih.gov. However, when hydrolyzed to smaller fragments like Tyr-Pro, uptake via the peptide transporter was observed nih.gov. This suggests that the length and specific sequence of the peptide can significantly influence its interaction with and transport by membrane proteins.

The brush border membrane of the intestine contains peptidases that can further break down peptides into smaller units, such as dipeptides and tripeptides, which are then absorbed by specific transporters like the proton-dependent oligopeptide transporter (POT) family annualreviews.org. While direct transport of intact Tyr-pro-phe-pro-gly across the brush border might be limited based on findings with the related tetrapeptide Tyr-Pro-Phe-Pro, its potential to influence amino acid transporters upon interaction with brush-border components is supported by the observed effects on leucine accumulation nih.govnih.gov. Specific binding sites for casomorphins have been detected microautoradiographically at the epithelial cell layer, further supporting a brush-border interaction nih.gov.

Putative Interactions with Other Cellular Receptors (e.g., those involved in immunomodulation)

Beta-casomorphins, including Tyr-pro-phe-pro-gly, are known for their opioid characteristics and can interact with opioid receptors mdpi.compan.olsztyn.pl. This interaction is primarily attributed to the presence of tyrosine at the N-terminal, a characteristic shared with endogenous opioid peptides like enkephalins and endorphins mdpi.com. Beta-casomorphin-5 (B12063266) has been reported to have a relatively low affinity to the µ-opioid receptor and very low affinity to delta receptors pan.olsztyn.pl. These opioid receptors are present in various tissues, including the central nervous system and the myenteric plexus, and can influence gastrointestinal functions pan.olsztyn.plscielo.org.mx.

Beyond opioid receptors, there is interest in the potential immunomodulatory effects of milk-derived peptides. Bovine milk contains numerous peptide fractions that can influence immune function, many of which are hydrolysate derivatives of major milk proteins researchgate.net. While the direct interaction of Tyr-pro-phe-pro-gly with specific immunomodulatory receptors is not extensively detailed in the provided search results, studies on related beta-casomorphins and other milk peptides provide context. For example, a hexapeptide Tyr-Val-Pro-Leu-Phe-Pro has been studied for its immunomodulatory properties, with analogues showing immunosuppressor activity and suggesting interaction with a cellular receptor nih.gov. Another milk-derived peptide, Tyr-Gly, has been shown to enhance the proliferation of human peripheral blood lymphocytes in vitro cambridge.org.

The biological effects of milk-derived peptides on the immune system can occur either through transepithelial transport and entry into circulation or by direct binding to specific intra-epithelial cell surface receptor sites cambridge.orgresearchgate.net. The natural role of these peptides in the neonatal gut is thought to involve modulating the immune system researchgate.net. While Tyr-pro-phe-pro-gly is a fragment of the larger beta-casomorphin-7 (Tyr-Pro-Phe-Pro-Gly-Pro-Ile), which has been shown to affect lymphocyte proliferation and resistance to infection in mice, the specific role and receptor interactions of the pentapeptide Tyr-pro-phe-pro-gly in immunomodulation require further investigation cambridge.org.

The interaction of beta-casomorphins with µ-opioid receptors may also indirectly influence immune cells, as opioid receptors have been demonstrated on T lymphocytes and human phagocytic leukocytes cambridge.orgscielo.org.mx. This suggests a potential link between the opioid activity of peptides like Tyr-pro-phe-pro-gly and their influence on immune function, although the precise mechanisms involving this specific pentapeptide warrant further research.

Structure Activity Relationship Sar and Analog Design

Identification of Essential Amino Acid Residues for Biological Activity

Studies on beta-casomorphin-5 (B12063266) (Tyr-Pro-Phe-Pro-Gly) and its derivatives have aimed to pinpoint the specific amino acid residues critical for its biological effects, primarily its opioid activity nih.gov. Through systematic modifications and evaluations, researchers have demonstrated that the identity and position of amino acids within the YPPPG sequence significantly influence its potency and efficacy nih.gov. The N-terminal tyrosine residue is widely recognized as a key pharmacophore in many opioid peptides, essential for binding to opioid receptors mdpi.com. Modifications or removals of this residue typically lead to a significant loss of opioid activity.

Role of Aromatic and Proline Residues in Defining Biofunctionality

The aromatic amino acids, Tyrosine (Tyr) at position 1 and Phenylalanine (Phe) at position 3, and the imino acids, Proline (Pro) at positions 2 and 4, are central to the biofunctionality of Tyr-Pro-Phe-Pro-Gly. The aromatic rings of Tyr and Phe are crucial for interacting with the binding sites of target receptors, such as mu-opioid receptors, often through pi-pi interactions and hydrogen bonding involving the tyrosine hydroxyl group nih.govmdpi.com.

The proline residues introduce conformational rigidity into the peptide chain. This rigidity is not merely a structural feature but plays a vital role in shaping the peptide's three-dimensional structure, influencing the presentation of key residues for receptor interaction mdpi.com. Proline residues can induce specific turns and folds in the peptide backbone, which are often necessary for the peptide to adopt the bioactive conformation required for high-affinity binding and signal transduction mdpi.com. The presence and position of these proline residues are therefore critical determinants of the peptide's biological profile.

Effects of Amino Acid Substitutions and Chemical Modifications on Activity

Amino acid substitutions and various chemical modifications are powerful tools in SAR studies to dissect the contribution of specific residues and functional groups to peptide activity and to engineer peptides with altered or enhanced properties.

Stereoisomeric Substitutions (e.g., D-Amino Acids at positions 2 or 4)

Replacing L-amino acids with their D-stereoisomers can dramatically impact a peptide's biological activity and metabolic stability nih.gov. For Tyr-Pro-Phe-Pro-Gly, the stereochemistry at the proline residues has been shown to be particularly important nih.gov. Substituting L-Pro with D-Pro at position 4 significantly increased the analgesic action and potency in the guinea-pig ileum assay, a common model for mu-opioid activity nih.gov. This suggests that a D-configuration at this position is favored for enhanced activity. In contrast, substituting L-Pro with D-Pro at position 2 abolished the opioid-like actions nih.gov. Interestingly, replacing L-Pro2 with D-pipecolic acid, a proline analog, resulted in an increased and prolonged analgesic effect nih.gov. These findings underscore the distinct conformational roles of Pro2 and Pro4 and the sensitivity of the peptide's activity to stereochemical changes at these positions nih.gov.

N-Methylation and C-terminal Modifications

Chemical modifications such as N-methylation and alterations to the C-terminus can influence peptide properties like backbone flexibility, hydrogen bonding capacity, and resistance to enzymatic degradation nih.govlifetein.combiomatik.com. N-methylation involves the addition of a methyl group to the amide nitrogen of an amino acid residue. Studies on related peptides, such as morphiceptin (B1676752) (Tyr-Pro-Phe-Pro-NH2), have shown that N-methylation of the phenylalanine residue at position 3 can lead to potent mu-agonists psu.edu.

Modifications at the C-terminus, such as amidation (replacing the free carboxyl group with a primary amide), can alter the peptide's charge and polarity, affecting its interaction with receptors and its ability to cross biological membranes nih.govgenscript.combiomatik.com. Amidation of the C-terminus of beta-casomorphin-5 has been reported to increase its analgesic action and potency nih.gov. This modification can enhance activity by influencing binding interactions or improving stability against carboxypeptidases.

Correlation between Conformational Preferences and Observed Bioactivity

The biological activity of Tyr-Pro-Phe-Pro-Gly is intrinsically linked to its preferred three-dimensional conformations biomatik.comzhanggroup.orgresearchgate.netrsc.orgacs.org. The specific spatial arrangement of the amino acid side chains dictates how effectively the peptide can bind to and activate its biological target. The proline residues in YPPPG are known to induce turns and limit conformational flexibility, which can be crucial for presenting the aromatic side chains of Tyr and Phe in the correct orientation for productive receptor binding mdpi.com.

Techniques such as NMR spectroscopy and computational modeling are employed to study the conformational landscape of peptides and their analogs researchgate.netrsc.org. By correlating specific conformational features with observed biological activity, researchers can gain insights into the bioactive conformation of the peptide and understand how modifications influence this structure-activity relationship biomatik.comzhanggroup.orgresearchgate.netrsc.orgacs.org. This understanding is vital for the rational design of analogs with improved properties.

Rational Design and Synthesis of Peptide Analogs for Modulated or Enhanced Activities

Rational design involves leveraging the knowledge gained from SAR studies to design and synthesize peptide analogs with deliberately modulated or enhanced biological activities lifetein.combiomatik.comzhanggroup.orgnih.govpan.olsztyn.plmdpi.comrsc.orgucl.ac.uknih.gov. By understanding which residues and structural features are critical for activity and how modifications affect these, researchers can design peptides with improved potency, selectivity for specific receptor subtypes, increased metabolic stability, or altered pharmacokinetic profiles lifetein.combiomatik.comzhanggroup.orgnih.govpan.olsztyn.plmdpi.comrsc.org.

For Tyr-Pro-Phe-Pro-Gly, rational design efforts have focused on developing analogs with enhanced opioid properties nih.govpsu.edu. This has included incorporating D-amino acids at specific positions, introducing N-methylation, and modifying the C-terminus to optimize activity and stability nih.govpsu.edu. The synthesis of these designed analogs is typically achieved through established peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) . The synthesized peptides are then subjected to rigorous biological evaluation to assess their activity and compare them to the parent peptide, providing feedback for further design iterations nih.govpsu.edu. This iterative process of rational design, synthesis, and biological evaluation is fundamental to the development of novel peptide-based therapeutics.

Data Table: Illustrative Effects of Modifications on Beta-Casomorphin-5 Activity

| Peptide / Modification | Position Modified | Effect on Analgesic Action | Effect on GPI Potency | Effect on MVD Activity | Reference |

| Tyr-Pro-Phe-Pro-Gly | - | Moderate | Moderate | - | nih.gov |

| Tyr-D-Pro-Phe-Pro-Gly | Pro2 | Abolished | Abolished | - | nih.gov |

| Tyr-Pro-Phe-D-Pro-Gly | Pro4 | Considerably Increased | Considerably Increased | - | nih.gov |

| Tyr-(D-pipecolic acid)-Phe-Pro-Gly | Pro2 | Increased (long duration) | - | - | nih.gov |

| Tyr-Pro-D-Phe-Pro-Gly | Phe3 | Enhanced (to a lesser degree) | - | - | nih.gov |

| Tyr-Pro-Phe-Pro-NH2 | C-terminus | Increased | Increased | Acts on mu receptors | nih.govpsu.edu |

| Tyr-Pro-NMePhe-D-Pro-NH2 (PLO17) | Phe3, Pro4, C-term | Potent Analgesia | Potent mu-agonist | Acts on mu receptors | psu.edu |

Note: GPI = guinea-pig ileum assay, MVD = mouse vas deferens assay. Effects are generally described relative to the parent peptide or morphiceptin based on the cited research.

In Vitro Mechanistic Studies of Biological Activities

Modulation of Amino Acid Transport and Cellular Accumulation (e.g., L-leucine accumulation in everted sacs)

Research utilizing everted sacs of the rat jejunum has demonstrated that Tyr-pro-phe-gly-pro, a related peptide (BCM-5), can alter the intestinal accumulation of L-leucine. When coincubated with [³H]leucine at a concentration of 10⁻⁸ mol/l, BCM-5 increased leucine (B10760876) accumulation. [D-Ala²]-BCM5-NH₂ also increased leucine accumulation, while [D-Pro⁴]-BCM5 decreased it. [Arg⁸]-vasopressin showed no effect. BCM-5 did not affect the accumulation of the space marker [¹⁴C]inulin, suggesting a specific effect on leucine transport rather than general fluid uptake. nih.gov

Specific binding sites for casomorphins, including related peptides, have been detected microautoradiographically at the epithelial cell layer using [³H][D-Pro⁴]-BCM5 in competition studies. nih.gov HPLC analysis indicated that approximately 50% of the studied [D-Pro⁴]-BCM5 was enzymatically degraded under the experimental conditions, and no intact peptide was accumulated within the everted sac samples. nih.gov These findings suggest a brush-border receptor contact mechanism where the peptide interacts with receptors on the epithelial membrane, leading to an alteration in amino acid uptake. nih.gov The results support the hypothesis of distinct peptide-receptor interactions in epithelia with tight junctions, influencing nutrient supply. nih.gov

Studies on other peptides using everted gut sacs have also been conducted to evaluate absorption. For instance, research on zinc chelating peptides from Holothuria scabra used the everted gut sac model method to investigate absorption abilities in the duodenum, jejunum, and ileum. japsonline.com This method involves immersing the small intestine in a sample-containing mucosal fluid, agitating it, and oxygenating it at 37°C. ftb.com.hr The supernatant from each segment is then analyzed for peptide content and activity. ftb.com.hr Another study on tofuyo (fermented soybean food) used rat intestinal everted sacs to demonstrate that short peptides were absorbed more rapidly than longer ones. tandfonline.com

Influence on Gastrointestinal Motility and Function (e.g., studies in isolated guinea pig ileum and mouse vas deferens)

In vitro pharmacological assays using isolated electrically-stimulated tissues, such as the guinea pig ileum (GPI) and mouse vas deferens (MVD), are standard methods to assess the opioid activity of peptides and their influence on gastrointestinal motility. The GPI tissue predominantly contains µ-receptors, while the MVD tissue primarily contains δ-receptors. mdpi.comnih.gov Inhibition of electrically evoked contractions in these tissues is indicative of opioid activity. mdpi.com

Beta-casomorphins, including fragments like Tyr-pro-phe-pro-gly (BCM-5), have been studied using these assays. pan.olsztyn.pl The opioid activity of exogenous peptides, including food-derived ones, is often determined by measuring the inhibition of electrically induced contraction in isolated organ preparations like the MVD and GPI. mdpi.com These assays are widely used in food opioid research. mdpi.com

While specific data for Tyr-pro-phe-pro-gly's direct effect on isolated guinea pig ileum and mouse vas deferens was not explicitly detailed in the search results, related beta-casomorphins have shown activity in these systems, primarily binding to µ-type opioid receptors. ruminantia.it Some affinity for δ-receptors, particularly by human BCM4 and BCM5, has also been noted in the GPI assay. ruminantia.it Kentsin, a different tetrapeptide, was reported not to inhibit electrically stimulated contractions of the guinea pig ileum or mouse vas deferens at a concentration of 30 µM. medchemexpress.com This highlights the specificity of peptide effects in these in vitro models.

Opioid activity of peptides derived from milk proteins has been characterized using IC₅₀ and Kᵢ values obtained from pharmacological assays on isolated tissues like GPI and MVD. pan.olsztyn.pl For example, the -logIC₅₀ values for morphiceptin (B1676752), β-casomorphin-5 (Tyr-Pro-Phe-Pro-Gly), and α-casein (90-95) were reported as 6.2, 5.6, and 4.2, respectively, in pharmacological assays. pan.olsztyn.pl

Interaction with Endocrine Secretion and Regulation (e.g., insulin (B600854), somatostatin (B550006), pancreatic polypeptide release in isolated systems)

Somatostatin is a key regulatory peptide that inhibits the secretion of various hormones, including insulin, somatostatin itself, and pancreatic polypeptide, from endocrine cells in the gastrointestinal tract and pancreas. bachem.comnih.gov Studies on endocrine secretion often involve isolated systems to directly observe the effects of compounds on hormone release.

While the search results did not provide direct in vitro studies of Tyr-pro-phe-pro-gly's effect on the release of insulin, somatostatin, or pancreatic polypeptide in isolated systems, the context of these hormones and their regulation by peptides like somatostatin is relevant. Somatostatin's inhibitory action has been demonstrated on insulin, glucagon, and pancreatic polypeptide secretion from the pancreas, as well as various gastrointestinal hormones. nih.gov These effects occur through interaction with somatostatin receptor subtypes, primarily sst₂ and, to a lesser extent, sst₅. nih.gov

Pancreatic polypeptide itself is a 36-amino-acid secretory peptide predominantly produced by the pancreas that affects the secretion of pancreatic enzymes, water, and electrolytes. echelon-inc.com Insulin is secreted by the β-cells in the Islets of Langerhans and its secretion is regulated by various factors, including hormones and neurotransmitters like somatostatin. nih.gov

Further research would be needed to specifically determine if Tyr-pro-phe-pro-gly directly interacts with the secretory mechanisms of insulin, somatostatin, or pancreatic polypeptide in isolated cellular or tissue preparations.

Immunomodulatory Effects in Cellular Assays (e.g., plaque forming cell test, autologous rosette forming cell test with related peptides)

In vitro cellular assays, such as the plaque forming cell (PFC) test and the autologous rosette forming cell (ARFC) test, are used to evaluate the immunomodulatory effects of peptides. researchgate.netnih.gov The PFC test measures the humoral immune response by quantifying antibody-producing cells, while the ARFC test assesses the ability of lymphocytes to bind to autologous red blood cells, which is related to T-cell function. researchgate.netnih.gov

Studies on hexapeptides related to a proline-rich peptide from colostrum have utilized the PFC and ARFC tests to investigate immunomodulatory activity. researchgate.netnih.gov For example, substitutions in the hexapeptide Tyr-Val-Pro-Leu-Phe-Pro were shown to transform it from an immunostimulant to an immunosuppressor in these assays. researchgate.netnih.gov The strongest immunosuppressor activity was observed for Tyr-Val-Pro-Gly-Phe-Pro in the in vitro PFC test. nih.gov Competition in biological effects observed between different analogues in the in vitro PFC test suggests they may interact with the same cellular receptor. nih.gov

While the search results mention the use of these assays for related peptides, specific data on Tyr-pro-phe-pro-gly in the PFC or ARFC tests was not found. However, the methodology employed in these studies provides a framework for how the immunomodulatory effects of Tyr-pro-phe-pro-gly could be investigated in vitro. The ARFC test, for instance, involves the binding of erythrocytes from different species to T-cell receptors. nih.gov

Enzyme Inhibition Studies (e.g., Cathepsin B inhibition, Cholesterol esterase inhibition by related peptides)

In vitro enzyme inhibition studies are conducted to determine if a peptide can block the activity of specific enzymes. Cathepsin B is a lysosomal cysteine protease involved in protein degradation. scbt.comnih.gov Cholesterol esterase is an enzyme that hydrolyzes cholesterol esters. enzyme-database.org

Studies have identified cathepsin B inhibitory peptides derived from beta-casein. nih.gov Two such peptides, Pro-Phe-Pro-Gly-Pro-Ile and Gly-Pro-Phe-Pro-Ile, corresponding to sequences in bovine beta-casein, showed competitive inhibition for cathepsin B with Kᵢ values of 2.31 mM and 3.30 mM, respectively. nih.gov However, two related analogues, Tyr-Pro-Phe-Pro-Gly-Pro-Ile and Val-Tyr-Pro-Phe-Pro-Gly-Pro-Ile, were synthesized and their cathepsin B inhibitory activity was not detected. nih.gov This suggests that the presence of the N-terminal Tyr-Pro sequence might influence the inhibitory activity against Cathepsin B. Cathepsin B inhibition can be assessed using various methods, including measuring the decrease in proteolytic activity. scbt.com Inhibitors often interact with the enzyme's active site, mimicking substrate structures. scbt.com

Specific information regarding the inhibition of cholesterol esterase by Tyr-pro-phe-pro-gly or directly related peptides was not found in the provided search results. However, cholesterol esterase is known as a steryl-ester acylhydrolase with a broad specificity, acting on esters of sterols and long-chain fatty acids. enzyme-database.org

Based on the study on cathepsin B inhibition by related peptides, it appears that the specific amino acid sequence plays a crucial role in determining enzyme inhibitory activity. The lack of detectable cathepsin B inhibition by Tyr-Pro-Phe-Pro-Gly-Pro-Ile suggests that extending the Tyr-pro-phe-pro-gly sequence at the C-terminus with Pro-Ile might abolish this activity, or that Tyr-pro-phe-pro-gly itself may not be an inhibitor of Cathepsin B.

Compound Information

| Compound Name | PubChem CID |

| Tyr-pro-phe-pro-gly | 16036622 |

Data Tables

Based on the available information, a data table can be generated for the effect of beta-casomorphins, including Tyr-pro-phe-pro-gly (BCM-5), on L-leucine accumulation in rat jejunum everted sacs and their opioid activity in isolated tissue assays.

| Peptide | Effect on L-leucine Accumulation (Everted Sacs) | Opioid Activity (GPI/MVD Assays) -logIC₅₀ |

| Tyr-Pro-Phe-Pro-Gly (BCM-5) | Increased | 5.6 pan.olsztyn.pl |

| [D-Ala²]-Tyr-Phe-Pro-Gly-NH₂ (related) | Increased | Not specified |

| [D-Pro⁴]-Tyr-Pro-Phe-Gly (related) | Decreased | Not specified |

| Morphiceptin (related) | Not specified | 6.2 pan.olsztyn.pl |

| α-casein (90-95) (related) | Not specified | 4.2 pan.olsztyn.pl |

Note: The table includes data for related peptides where specific information for Tyr-pro-phe-pro-gly was limited but provided relevant context for the assay types.

Another table can summarize the findings from the cathepsin B inhibition study involving related peptides.

| Peptide | Cathepsin B Inhibition | Kᵢ (mM) |

| Pro-Phe-Pro-Gly-Pro-Ile | Competitive Inhibition | 2.31 |

| Gly-Pro-Phe-Pro-Ile | Competitive Inhibition | 3.30 |

| Tyr-Pro-Phe-Pro-Gly-Pro-Ile | No detectable activity | N/A |

| Val-Tyr-Pro-Phe-Pro-Gly-Pro-Ile | No detectable activity | N/A |

Advanced Research Methodologies and Techniques

Peptide Synthesis Methodologies (e.g., Solid Phase Peptide Synthesis)

Peptides like Tyr-pro-phe-pro-gly are commonly synthesized using established peptide chemistry methods, including solid-phase peptide synthesis (SPPS). chemrxiv.orgnih.gov SPPS is a widely used technique that allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. nih.gov This method facilitates the synthesis of peptides by simplifying purification steps between coupling cycles. For instance, β-casomorphin-5 and its analogues have been synthesized using standard peptide chemistry methods such as mixed anhydrides, carbodiimide, and activated esters. nih.gov One study specifically mentions synthesizing a ¹³C-labeled β-casomorphin-5 analogue on the solid phase using Fmoc-[1-¹³C]Gly-d2 as the starting material. chemrxiv.org Another method employed for the synthesis of β-casomorphin (Tyr-Pro-Phe-Pro-Gly) involved acylation reactions using Fmoc-amino acid chlorides in the presence of AgCN, a method noted for being fast and racemization-free.

Chromatographic Separation and Purification Techniques (e.g., High-Performance Liquid Chromatography (HPLC), Gel Filtration)

Following synthesis or isolation from natural sources, peptides like Tyr-pro-phe-pro-gly require purification to obtain a highly pure product for further analysis and biological testing. High-Performance Liquid Chromatography (HPLC) is a primary technique used for this purpose. nih.govrsc.org HPLC separates peptides based on their physicochemical properties, such as hydrophobicity, charge, and size, by passing the peptide mixture through a stationary phase under high pressure. nih.gov Reversed-phase HPLC is frequently employed for peptide purification. nih.govnih.gov Gel filtration chromatography, which separates molecules based on size, is another technique used in conjunction with HPLC for peptide isolation and purification from complex mixtures, such as protein hydrolysates. nih.govnih.gov For example, peptides including Tyr-Pro-Phe-Pro-Gly-Pro-Ile-Pro-Asn have been isolated from cheese hydrolysates using a combination of reverse-phase HPLC and gel filtration. nih.gov The purity of synthesized peptides is often checked by HPLC analysis. rsc.org

Spectroscopic Analysis (as detailed in section 3.2)

Note: Section 3.2 was not provided in the prompt. Therefore, a detailed explanation based on that specific section is not possible. However, spectroscopic methods are generally crucial for peptide characterization.

Spectroscopic techniques are fundamental for confirming the identity and structural features of peptides. While specific details from section 3.2 are unavailable, common spectroscopic methods used in peptide research include Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy. NMR provides detailed information about the atomic structure and conformation of peptides in solution. nih.govresearchgate.net FTIR can be used to analyze peptide bonds and secondary structures. researchgate.net These techniques, along with others, are essential for the comprehensive characterization of synthesized or isolated peptides.

Mass Spectrometry for Sequence and Structural Confirmation

Mass Spectrometry (MS) is an indispensable tool for determining the molecular weight and amino acid sequence of peptides. rsc.orgnih.gov Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) are commonly used to obtain the mass-to-charge ratio of peptide ions. rsc.orgresearchgate.net Tandem Mass Spectrometry (MS/MS) allows for the fragmentation of peptides and analysis of the resulting fragment ions, which can be used to deduce the amino acid sequence. nih.govjst.go.jp This is particularly important for confirming the sequence Tyr-pro-phe-pro-gly. MS analysis is also used to identify peptide fragments resulting from enzymatic hydrolysis. biosynth.com

In Vitro Pharmacological Assays (e.g., Isolated Organ Bath Studies)

In vitro pharmacological assays are used to evaluate the biological activity of peptides like Tyr-pro-phe-pro-gly on isolated tissues or organs. chemrxiv.orgnih.govuwm.edu.pl Isolated organ bath studies are a classic example, where a tissue (e.g., guinea pig ileum or mouse vas deferens) is suspended in a bath containing physiological solution and its response to the peptide is measured. nih.govpan.olsztyn.pl These assays can determine the potency and efficacy of a peptide as an agonist or antagonist at specific receptors, such as opioid receptors in the case of β-casomorphin-5. nih.govpan.olsztyn.pl For instance, the opioid activities of peptide extracts have been determined using the Magnus method with hybrid rabbits, registering contractions of the isolated intestine. pan.olsztyn.pl

Cell-Based Assays for Receptor Activation and Functional Responses

Cell-based assays provide insights into the interactions of peptides with specific cellular receptors and the resulting functional responses. nih.govnih.gov These assays can involve cells naturally expressing the receptor of interest or cells engineered to express it. Techniques such as receptor binding assays, calcium mobilization assays, and reporter gene assays can be used to measure peptide binding affinity, receptor activation, and downstream signaling events. nih.gov Cell-based assays can also be used to study the effects of peptides on cellular processes like proliferation, migration, or the release of signaling molecules. researchgate.net Competition in cell-based assays can suggest that different peptide analogues interact with the same cellular receptor. peptide.co.jp

Isotope Labeling Strategies for Metabolic Tracking and Imaging (e.g., ¹³C-labeling for hyperpolarized NMR)

Isotope labeling is a powerful technique for tracking the metabolic fate and distribution of peptides in biological systems. Incorporating stable isotopes, such as ¹³C, into the peptide structure allows for its detection and differentiation from endogenous molecules using techniques like NMR or Mass Spectrometry. chemrxiv.orgpeptide.co.jpresearchgate.net Hyperpolarized NMR, which dramatically enhances the sensitivity of NMR detection, can be used in conjunction with ¹³C-labeling for real-time metabolic tracking in vivo. chemrxiv.org This strategy has been applied to develop ¹³C-labeled β-casomorphin-5 as a probe for studying enzymatic conversions in vivo. chemrxiv.org The long spin-lattice relaxation time (T1) of the ¹³C label at specific positions, such as the C-terminal glycine (B1666218), is crucial for the applicability of hyperpolarized NMR in biological studies. chemrxiv.org

Computational and Bioinformatic Approaches

Molecular Docking and Dynamics Simulations for Receptor Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to model the interaction between a peptide and its potential target receptor at a molecular level. Molecular docking predicts the preferred binding orientation and affinity of a ligand (such as Tyr-Pro-Phe-Pro-Gly) to a receptor based on scoring functions nih.govplos.org. This can provide insights into the key residues involved in binding and the types of interactions (e.g., hydrogen bonds, ionic interactions, hydrophobic contacts) that stabilize the complex plos.orgmdpi.com.

While specific detailed docking or MD simulation studies solely focused on the interaction of Tyr-Pro-Phe-Pro-Gly with its primary target, the μ-opioid receptor, were not prominently detailed in the search results, the application of these methods to similar peptides and receptors highlights their relevance. For instance, molecular docking has been used to investigate peptide-receptor interactions and predict binding affinities for other bioactive peptides plos.orgmdpi.comresearchgate.net. MD simulations further explore the dynamic behavior and stability of the peptide-receptor complex over time, providing a more realistic representation of the interaction compared to static docking poses nih.govfrontiersin.orgrsc.orgyoutube.com. The success of these methods often relies on having accurate 3D structures of both the peptide and the receptor, and for flexible molecules like peptides, considering conformational changes is crucial nih.govbiorxiv.org.

Sequence Homology and Putative Precursor Protein Analysis (e.g., human proteome searches)

Sequence homology analysis involves searching biological sequence databases, such as the human proteome, to identify proteins that contain the amino acid sequence of interest (Tyr-Pro-Phe-Pro-Gly) or highly similar sequences. This approach can help identify potential precursor proteins from which the peptide might be derived through proteolytic cleavage.

Studies searching the human proteome for sequences of opioid peptides like endomorphins (which share some structural similarities with casomorphins) have been conducted. While these searches identified proteins containing related tetrapeptide sequences, they did not find evidence for precursor proteins based on the presence of required post-translational modification signals like Gly-Lys/Arg sequences immediately following the bioactive peptide sequence nih.govnih.gov.

Tyr-Pro-Phe-Pro-Gly is well-established as a fragment derived from the digestion of bovine β-casein, indicating that bovine casein serves as a precursor protein for this peptide usm.myresearchgate.net. Bioinformatic analysis can be used to identify potential cleavage sites within precursor proteins that could release specific bioactive peptides upon enzymatic hydrolysis tandfonline.comnih.gov.

Predictive Modeling of Peptide Bioactivity and Conformational Landscape

Predictive modeling utilizes computational algorithms and machine learning approaches to forecast the biological activity of peptides based on their amino acid sequence and structural properties chemrxiv.org. These models can predict various bioactivities, including opioid activity, enzyme inhibition, and immunomodulatory effects uwm.edu.plvu.edu.au.

The conformational landscape of a peptide refers to the range of possible three-dimensional structures it can adopt. Understanding this landscape is important because the peptide's conformation can significantly influence its ability to bind to a receptor and exert its biological effect nih.govbiorxiv.org. Computational methods, including molecular simulations, are used to explore the conformational space of peptides and identify low-energy conformations that are more likely to be biologically relevant bakerlab.orgbiorxiv.org. Predictive models can integrate information about the conformational preferences of a peptide to improve the accuracy of bioactivity predictions.

For Tyr-Pro-Phe-Pro-Gly, predictive modeling can be applied to estimate its potential potency and selectivity for opioid receptors or other targets. While the search results did not provide specific predictive modeling data for YPFPG's precise bioactivity values (like IC50 or Ki) from in silico studies, the general application of these methods to predict peptide bioactivities is well-documented vu.edu.auajol.info.

Utilization of Bioinformatics Databases and Tools (e.g., BIOPEP-UWM database)

Bioinformatics databases and tools are essential resources for researchers studying bioactive peptides. The BIOPEP-UWM database is a prominent example, specifically designed to store information on bioactive peptides, their sequences, sources, and experimentally confirmed activities usm.mytandfonline.comnih.govuwm.edu.plmdpi.comfrontiersin.org.

Tyr-Pro-Phe-Pro-Gly is cataloged in the BIOPEP-UWM database (ID 3262) and is listed with activities such as opioid agonist and immunomodulatory properties uwm.edu.pl. The database also indicates other reported activities, including inhibition of Cathepsin B and potential anticancer effects uwm.edu.pl.

Researchers utilize databases like BIOPEP-UWM for various purposes:

Identifying known bioactive peptides within protein sequences nih.gov.

Predicting the potential bioactivity of peptides based on their sequence and similarity to known bioactive peptides vu.edu.au.

Simulating in silico protein hydrolysis to identify potential bioactive peptides that could be released by specific enzymes tandfonline.commdpi.com.

Analyzing the frequency and location of bioactive peptide sequences within proteins nih.gov.

Accessing experimental data on peptide activities uwm.edu.plmdpi.com.

Other relevant databases mentioned in the search results that contain information on Tyr-Pro-Phe-Pro-Gly or related peptides include BindingDB, ChEMBL, EROP-Moscow, PepBank, and PubChem uwm.edu.pl. These resources collectively contribute to the comprehensive in silico analysis of bioactive peptides.

Research Gaps and Future Perspectives in Tyr Pro Phe Pro Gly Research

Elucidation of Endogenous Biosynthesis and Identification of Undiscovered Precursors

Current understanding largely posits Tyr-Pro-Phe-Pro-Gly as an exogenous peptide generated during the gastrointestinal digestion of dietary β-casein. Although β-casomorphins, including BCM-5, have been detected in human milk, suggesting a potential role during the suckling period, their presence in this context is still linked to the breakdown of β-casein. The possibility of endogenous biosynthesis pathways for Tyr-Pro-Phe-Pro-Gly within the mammalian body, independent of dietary casein intake, remains largely unexplored as a specific research gap. Identifying potential undiscovered precursors beyond β-casein that could yield Tyr-Pro-Phe-Pro-Gly through specific enzymatic processes within tissues or organs could broaden our understanding of its potential physiological roles beyond those related to digestion. Further investigation into the metabolic pathways and the ultimate fate of Tyr-Pro-Phe-Pro-Gly after its release is also warranted.

Deeper Understanding of Receptor Subtype Specificity and Ligand Bias at the Molecular Level

Tyr-Pro-Phe-Pro-Gly is established as a μ-opioid receptor agonist. However, a deeper understanding of its interaction with μ-opioid receptor subtypes at the molecular level is still needed. Research on related β-casomorphins, such as BCM-7, indicates that human-derived variants might exhibit selectivity beyond just μ-opioid receptors, potentially interacting with alternate opioid receptors like the NOP receptor. This suggests a research gap in comprehensively mapping the receptor interaction profile of Tyr-Pro-Phe-Pro-Gly across all opioid receptor subtypes (μ, δ, κ, and NOP) and potentially other G protein-coupled receptors.

Furthermore, the concept of ligand bias, where a ligand differentially activates distinct signaling pathways downstream of the same receptor, is an important area of modern pharmacology. While the agonist activity of Tyr-Pro-Phe-Pro-Gly at μ-opioid receptors is known, the specific downstream signaling pathways it preferentially activates (or biases towards) at the molecular level are not fully elucidated. The role of conformational dynamics, such as the cis-trans isomerism of the Tyr-Pro and Phe-Pro bonds, in influencing receptor binding and activation warrants further detailed molecular investigation. Additionally, the potential impact of receptor dimerization (homo- and heterodimerization of opioid receptors) on the potency and signaling of Tyr-Pro-Phe-Pro-Gly is an area that requires more research.

Exploration of Novel Biological Activities and Signaling Pathways

Beyond its well-characterized opioid activity and potential analgesic effects, the exploration of novel biological activities and the underlying signaling pathways for Tyr-Pro-Phe-Pro-Gly represents a significant research gap. Studies on related β-casomorphins have hinted at effects beyond classical opioid receptor activation. For instance, both BCM-5 and BCM-7 have been implicated in increasing the expression of inflammatory markers in animal models, suggesting a role in inflammatory responses, possibly mediated through pathways like TH-2 (CD+4).